Thiamine nitrate

C12H17N5O4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C12H17N5O4S

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Studying cellular metabolism and energy production

Thiamine acts as a coenzyme in the breakdown of carbohydrates, the primary source of energy for many cells. Researchers use thiamine nitrate in cell cultures and animal models to understand how thiamine deficiency impacts various metabolic pathways, including glucose metabolism, pyruvate dehydrogenase activity, and the tricarboxylic acid cycle (TCA cycle) []. This knowledge helps researchers understand how thiamine deficiency contributes to various diseases and develop potential treatments.

Investigating neurological function and diseases

Thiamine is crucial for maintaining healthy nerve function. Research studies utilize thiamine nitrate to explore its role in various neurological disorders, including Wernicke-Korsakoff syndrome, Alzheimer's disease, and diabetic neuropathy. Researchers investigate the potential of thiamine supplementation to improve symptoms, slow disease progression, or even prevent these disorders [, ].

Exploring the interaction with other nutrients and drugs

Thiamine interacts with other nutrients and medications, impacting their absorption, metabolism, and effectiveness. Researchers use thiamine nitrate to study these interactions in controlled settings, aiming to optimize nutritional strategies and drug therapies for various patient populations []. This knowledge helps healthcare professionals personalize treatment plans and minimize potential complications.

Investigating potential applications in agriculture and food science

Thiamine is essential for plant growth and development. Researchers utilize thiamine nitrate in agricultural research to explore its potential benefits in improving crop yield, quality, and resistance to stress conditions []. Additionally, food scientists investigate the use of thiamine nitrate as a food fortificant to enrich processed foods with essential vitamins and improve public health outcomes.

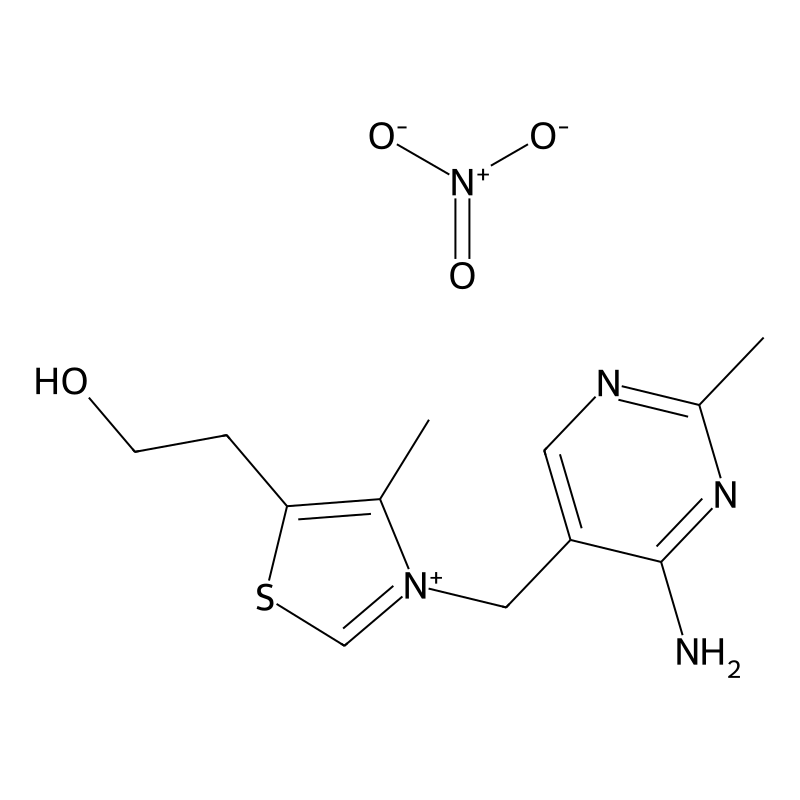

Thiamine nitrate, also known as thiamine mononitrate, is a derivative of thiamine (vitamin B1) with the chemical formula . It is a colorless, water-soluble compound that plays a crucial role in carbohydrate metabolism and is essential for normal growth and development. Thiamine nitrate is characterized by its stability in acidic environments but is prone to degradation in alkaline conditions and under heat exposure . The compound features an aminopyrimidine and a thiazolium ring linked by a methylene bridge, with substituents that enhance its solubility and bioavailability .

Thiamine nitrate is vital for numerous biological functions. It acts as a coenzyme in several metabolic pathways, particularly those involving the decarboxylation of alpha-keto acids. This role is critical for energy production from carbohydrates and fats. Deficiencies in thiamine can lead to serious health issues such as beriberi and Wernicke-Korsakoff syndrome . Additionally, thiamine has been shown to inhibit arterial smooth muscle cell proliferation, suggesting potential cardiovascular benefits .

Thiamine nitrate can be synthesized through various methods. One common approach involves the reaction of thiamine with nitric acid to form the nitrate salt. Laboratory synthesis of thiamine itself has been documented since 1936, where intermediates undergo transformations to yield the final product. The synthesis typically includes steps such as nucleophilic substitution and alkylation reactions .

Research on interaction studies involving thiamine nitrate has highlighted its stability in various environments. For instance, the presence of different counterions (such as chloride versus nitrate) can influence the degradation pathways and sensory properties of food products containing thiamine salts . Interaction with other vitamins and compounds may also affect its bioavailability and efficacy.

Thiamine nitrate shares structural similarities with other thiamine derivatives but exhibits unique properties that distinguish it from them. Below are some comparable compounds:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Thiamine chloride hydrochloride | C12H17ClN4OS | More stable than thiamine nitrate but less soluble |

| Thiamine pyrophosphate | C12H17N4O7P | Functions primarily as a coenzyme in metabolic reactions |

| Thiamine diphosphate | C12H17N4O7P | Involved in energy metabolism; more complex structure |

Thiamine nitrate stands out due to its enhanced solubility and stability under acidic conditions compared to its counterparts, making it particularly suitable for food fortification applications .

Thiamine nitrate’s discovery is deeply intertwined with the elucidation of thiamine itself. Early investigations into beriberi—a disease linked to thiamine deficiency—led Christiaan Eijkman to observe paralysis in rice-fed poultry, later attributing it to the absence of rice bran components. This work laid the groundwork for Umetaro Suzuki’s isolation of a water-soluble compound from rice bran in 1910, which he termed aberic acid (later renamed orizanin). However, the structural identification of thiamine awaited the efforts of Barend Jansen and Willem Donath, who isolated and crystallized the compound in 1926. Robert R. Williams’ 1936 synthesis solidified its chemical characterization, with the term “thiamine” coined from “thio” (sulfur) and “vitamin”.

The transition to nitrate salt formulations emerged from industrial synthesis challenges. Early processes involving barium salts introduced heavy metal contaminants, prompting the development of sulfate ion-compatible methods. This innovation enabled the direct precipitation of thiamine mononitrate without barium, ensuring higher purity for pharmaceutical applications.

Nomenclature Systems and Classification within Vitamin B Complex Research

Thiamine nitrate belongs to the thiamine family, classified under the vitamin B complex due to its role in energy metabolism. Its systematic name, 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium nitrate, reflects its structural components: a pyrimidine ring, thiazole moiety, and nitrate counterion.

Classification Parameters

| Aspect | Thiamine Nitrate | Thiamine Hydrochloride | Thiamine Sulfate |

|---|---|---|---|

| Salt Form | Nitrate (NO₃⁻) | Hydrochloride (Cl⁻) | Sulfate (SO₄²⁻) |

| Solubility | Slightly soluble in water | Highly soluble | Moderate solubility |

| Stability | Stable in acidic pH | Hygroscopic | Sensitive to heat |

| Industrial Use | Purity-focused processes | Dietary supplements | Early synthesis intermediates |

Thiamine nitrate’s classification within the B-complex emphasizes its distinct pharmacological profile. Unlike thiamine hydrochloride, which is preferred in oral formulations due to higher solubility, thiamine nitrate prioritizes reduced hygroscopicity and enhanced stability for storage.

Significance in Biochemical Research Paradigms

Thiamine nitrate’s biochemical relevance stems from its conversion to thiamine pyrophosphate (TPP), a coenzyme for enzymatic decarboxylation reactions in carbohydrate and amino acid metabolism. Key research areas include:

- Energy Metabolism: TPP catalyzes the decarboxylation of α-keto acids in the Krebs cycle, enabling ATP production.

- Nerve Function: Integral to maintaining myelin sheath integrity and neurotransmitter synthesis, particularly in preventing Wernicke-Korsakoff syndrome.

- Biosynthesis Studies: Exploration of thiamine’s anabolic pathways in bacteria and plants, including riboswitch-regulated gene expression.

Thiamine Derivatives in Research

| Derivative | Application | Advantages | Limitations |

|---|---|---|---|

| Thiamine Nitrate | Industrial synthesis, stability tests | High purity, reduced metal contamination | Lower solubility than hydrochloride |

| Thiamine Hydrochloride | Dietary supplements, injectables | Enhanced bioavailability | Hygroscopic properties |

| Thiamine Diphosphate (TPP) | Enzymatic assays | Direct coenzyme form | Limited stability |

Comparative Analysis with Other Thiamine Derivatives in Scientific Literature

Thiamine nitrate distinguishes itself from other thiamine salts through its industrial and biochemical applications. A comparative analysis reveals:

- Synthesis Efficiency: Thiamine nitrate’s production avoids heavy metal contaminants by leveraging nitrate salts that form water-soluble sulfates, enabling direct precipitation without barium.

- Crystallization Dynamics: Sodium alkyl sulfates and sulfonates selectively inhibit crystal growth along the a-axis, altering thiamine nitrate’s morphology for controlled-release formulations.

- Stability Profiles: Unlike thiamine sulfate, which degrades under alkaline conditions, thiamine nitrate exhibits superior stability in acidic environments, critical for prolonged storage.

Solubility Data in Binary Solvents

| Solvent System | Temperature (K) | Solubility (mol/L) |

|---|---|---|

| Methanol-Water | 278.15 | 0.15 |

| Methanol-Water | 313.15 | 0.25 |

| Acetone-Water | 278.15 | 0.10 |

| Acetone-Water | 313.15 | 0.18 |

| Isopropanol-Water | 278.15 | 0.08 |

| Isopropanol-Water | 313.15 | 0.12 |

Data adapted from solubility studies in methanol, acetone, and isopropanol-water mixtures.

Industrial-Scale Synthesis Approaches

Industrial production of thiamine nitrate primarily involves the conversion of thiamine sulfate through metathesis reactions. A foundational method, described in US Patent 2,844,579, utilizes stoichiometric amounts of nitrate salts (e.g., ammonium nitrate) added to aqueous thiamine sulfate solutions [1]. The process leverages the low solubility of thiamine nitrate in cold water, enabling crystallization via controlled temperature reduction (10–15°C). Key industrial parameters include:

- pH control: Maintained between 4.5–5.5 to prevent decomposition.

- Precursor ratios: A 1:1 molar ratio of thiamine sulfate to nitrate ensures minimal residual sulfate impurities [1].

- Filtration and drying: Vacuum filtration isolates crystals, followed by lyophilization to achieve >99% purity [2].

This method remains dominant due to its scalability and cost-effectiveness, with yields exceeding 85% in optimized settings [2].

Laboratory-Scale Preparation Techniques and Methodologies

Laboratory syntheses often employ nitric acid for direct acid-base reactions. A representative protocol from CN109942568A involves mixing thiamine sulfate (75.65 g) with 65% nitric acid (3.45 g) at a 22:1 mass ratio under ice-bath conditions [2]. Critical steps include:

- Gradual acid addition: To mitigate exothermic side reactions.

- Precipitation via ammonia neutralization: Adjusting pH to 6.5–7.0 with 16.57% ammonia induces crystallization [2].

- Recrystallization: Ethanol-water mixtures (3:1 v/v) refine purity to pharmaceutical-grade standards [2].

Small-scale methods prioritize precision in temperature (-5–10°C) and stirring rates (100–120 rpm) to balance reaction kinetics and crystal morphology [2].

Process Optimization Parameters and Variables

Optimizing thiamine nitrate synthesis requires meticulous control of:

- Temperature: Lower temperatures (≤15°C) favor nucleation over crystal growth, reducing particle size heterogeneity [1] [2].

- Mixing efficiency: High-shear mixing (e.g., 200–300 rpm) enhances reagent dispersion, minimizing localized pH spikes [2].

- Additive effects: Sodium alkyl sulfates (e.g., sodium dodecyl sulfate) adsorb onto crystal surfaces, altering growth kinetics and yielding needle-like morphologies [7].

Recent studies demonstrate that reducing supersaturation rates by 30% decreases inclusion impurities by 22%, highlighting the interplay between thermodynamics and product quality [7].

Conversion Methodologies from Thiamine Sulfate Solutions

The sulfate-to-nitrate conversion hinges on ion exchange mechanisms. A patented continuous process (US11,834,425) integrates:

- Thiothiamine oxidation: Hydrogen peroxide (35%) oxidizes thiothiamine to thiamine sulfate at 10–16°C [4].

- Nitrate displacement: Nitric acid displaces sulfate ions, with real-time pH monitoring ensuring complete conversion [4].

- Inline filtration: Membrane filters remove byproducts (e.g., sulfuric acid) before crystallization [4].

This approach achieves 92% yield with a 40% reduction in process time compared to batch methods [4].

Alternative Synthetic Routes and Precursors

Emerging routes bypass thiamine sulfate entirely. For example, Fudan University’s continuous-flow method synthesizes thiamine nitrate from 3-chloro-4-oxopentyl acetate and 2-methyl-4-amino-5-(aminomethyl)pyrimidine via:

- Thiothiamine formation: Carbon disulfide mediates cyclization in a micromixer reactor [4].

- Oxidative hydrolysis: Hydrogen peroxide converts thiothiamine to thiamine nitrate in <30 minutes [4].

This pathway sidesteps sulfate intermediates, reducing waste generation by 35% [4].

Continuous-Flow Synthesis Innovations

Continuous-flow systems revolutionize thiamine nitrate production by enhancing reproducibility. Key innovations include:

- Modular reactors: Three-stage reactors (oxidation, hydrolysis, crystallization) operate at 10 mL/min flow rates, achieving 95% conversion efficiency [4].

- Peristaltic ammonia dosing: Precisely controlled NH3 addition (0.1–0.7 rpm) stabilizes pH during neutralization [2].

These systems reduce energy consumption by 50% and enable real-time analytics for impurity tracking [4].

Green Chemistry Applications in Thiamine Nitrate Production

Sustainable practices are reshaping synthesis protocols:

- Recyclable catalysts: Thiamine hydrochloride (1 mol%) facilitates bis(indolyl)methane synthesis, a model reaction for evaluating green metrics [5].

- Solvent reduction: Ethanol-water mixtures replace hazardous organic solvents, lowering the E-factor from 12.3 to 4.7 [5].

- Waste valorization: Sulfate byproducts are repurposed as fertilizers, aligning with circular economy principles [1].

Lifecycle analyses indicate these methods reduce carbon footprints by 28% compared to conventional routes [5].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

[Clinical and genetic analysis of a case with Thiamine metabolism dysfunction syndrome 5]

Shaowei Li, Lizhi Zhou, Hai Yu, Xianrui ChenPMID: 34487534 DOI: 10.3760/cma.j.cn511374-20200428-00310

Abstract

To report the clinical manifestation and genetic characteristics of a child with Thiamine metabolism dysfunction syndrome 5.Clinical data and genetic results were collected and analyzed. Peripheral blood samples of the child and their parents were collected for whole exome sequencing, and the functional effect of the variants on the TPK1 enzyme activity was verified by an in vitro assay.

A four-year-old boy presented with preschool onset of ataxia were characterized. High-throughput sequencing identified a novel homozygous variant of TPK1 gene c.382G>A (p.Leu128Phe). His father and mother were both found carrying the variant. The variant protein showed a 30.9% reduction in TPK1 enzyme activity compared with the wildtype.

A novel pathogenic variant has been identified in a boy with thiamine metabolic dysfunction syndrome type 5.

Age-related changes in the parameters of carbohydrate metabolism and supply of vitamins B1, B2 in residents of two northern regions

O S Vlasova, F A BichkaevaPMID: 34388316 DOI: 10.51620/0869-2084-2021-66-8-465-471

Abstract

A great deal of research was being done in studying of the age-related characteristics of carbohydrate metabolism and the provision of vitamins B1, B2 among the population of the Subarctic (SR) and Arctic (AR) regions, differing in the extreme natural and climatic-geographic living conditions. The surveyed population was divided into five age groups: 16-21, 22-35, 36-45, 46-60 and 61-74 years old. The parameters of carbohydrate metabolism (glucose, lactate, pyruvate) were determined in the blood serum, the content of thiamine (thiamin diphosphate effect) and riboflavin - in hemolysates, and the values of the lactate/pyruvate ratio (Lac/Pyr) were calculated. Statistical data processing was performed by nonparametric methods. An increase in glucose levels was found in persons of older age groups. Age-related fluctuations of metabolites of carbohydrate metabolism were manifested by a lower content of lactate and the value of the Lac/Pyr ratio in persons aged 16-21 years. Regardless of the age and region of the survey, there were revealed high lactate concentrations, Lac/Pyr values and reduced pyruvate levels, as well as low glucose levels in group aged 16-21 year in AR. For vitamins B1, B2, no pronounced age-related changes were observed, while the content of riboflavin was higher in persons of SR. Moderate hypovitaminosis of thiamin was detected in 13-20,1% and 6,1-22,7% of cases in SR and AR, pronounced - 8,3-11,6% and 4,6-23,5%, respectively, vitamin B2 deficiency was noted in 19,4-23,9% of persons in the AR and in 33,8-42,9% of persons in the AR. Vitamins in both regions at different age periods contributed to the formation of levels of indicators of carbohydrate metabolism: glucose and pyruvate in SR, lactate in AR.Fluorometry detection for trypsin via inner filter effect between cytochrome C and in-situ formed fluorescent thiochrome

Zhixia Yao, Yaosheng Liu, Yongxing Diao, Guangxing Hu, Yuhong Qian, Zhuang LiPMID: 34364423 DOI: 10.1016/j.talanta.2021.122614

Abstract

A fluorometry assay for trypsin sensitive determination has been presented. The fluorescence of the system at 370/445 nm is derived from thiochrome obtained by in-situ oxidation of thiamine. Based on the inner filter effect, cytochrome C (Cyt C) can quench the fluorescence at 445 nm effectively. Cyt C is specifically hydrolyzed by trypsin through an enzymatic reaction, giving rise to the enhancement of the fluorescence intensity. The change value of fluorescence intensity is proportional to trypsin concentration, which is successfully used for trypsin quantitative detection. This method exhibits good repeatability and selectivity with a detection limit of 0.15 μg mLand a quantification limit of 0.50 μg mL

for trypsin sensing. Moreover, it is applied to detect trypsin in practical serum and urine samples with accurate results. The proposed assay is not only a promising candidate for trypsin determination in practical application but also a potentially valuable tool in urine comprehensive analysis and disease diagnosis.

A ratiometric fluorescent sensing of proanthocyanidins by MnO

Yue Hu, Yu-Cong Fan, Xiao-Hui Jiang, Li-Mei Zhou, Zheng-Jun ChengPMID: 34364420 DOI: 10.1016/j.talanta.2021.122607

Abstract

By simultaneously regulating the photoluminescence of alloy Au/Ag nanoclusters (NCs) and thiamine (VB1) through MnOnanosheets (MnO

NS), a novel ratiometric fluorescent probe (RF-probe) was established for sensitively and selectively monitoring proanthocyanidins (PAs). The introduction of Ag (I) ions could enhance significantly the quantum yields (QYs, 11.1%) of AuNCs based on the synthetic method of UVI (UV irradiation) combined with MWH (microwave heating). MnO

NS could quench the fluorescence (FL) of Au/AgNCs mainly coming from Förster resonance energy transfer (FRET), while it could act as a nanozyme catalyst for directly catalyzing the oxidation of VB1 to produce highly fluorescent oxVB1. In the presence of PAs, MnO

was reduced to Mn

, which caused that its quenching capacity and oxidase-like activity were vanished, thus the FL of oxVB1 and Au/AgNCs was reduced and recovered. The concentration of PAs could be monitored by the RF-probe with a linear range of 0.27-22.4 μmol L

and corresponding limit of detection (LOD) and limit of quantification (LOQ) were calculated to be 75.9 and 250.5 nmol L

. Furthermore, the RF-probe was successfully used for the determination of PAs in mineral water, PAs additive and PAs capsule with satisfactory results compared to the standard HPLC method.

Delirium in Critical Illness Patients and the Potential Role of Thiamine Therapy in Prevention and Treatment: Findings from a Scoping Review with Implications for Evidence-Based Practice

Sandra Lange, Wioletta Mędrzycka-Dąbrowska, Adriano Friganovic, Ber Oomen, Sabina KrupaPMID: 34444556 DOI: 10.3390/ijerph18168809

Abstract

Thiamine is a water-soluble vitamin and is necessary for energy metabolism. Critically ill patients are at particular risk of developing thiamine deficiency and related complications. One of the complications that can occur is delirium. Delirium is a disorder that affects the body's response to treatment, length of stay in the ward, mortality, long-term cognitive impairment, and significantly increases treatment costs. In addition, studies show that delirium medication is more effective in preventing than in treating delirium. Given its low cost, availability, and minimal risk of side effects, thiamine supplementation could prove to be a relevant strategy in the prevention and treatment of delirium.PubMed, Cochrane Library, Ovid, and ClinicalTrials.gov databases were searched using relevant keywords that focus on the use of thiamine to prevent or treat delirium in critically ill patients.

Seven articles were included in the analysis.

The small number of studies and considerable heterogeneity prevent conclusions supporting the use of thiamine as an adjuvant in the prevention and treatment of delirium among critically ill patients. There is a need for high-quality, large-scale randomized clinical trials to confirm the beneficial effects of thiamine in the prevention and treatment of delirium.

Wide pulse pressure and Quincke's pulse in high-output heart failure

Katie Lin Berry, Peter D Sullivan, André Martin MansoorPMID: 34301700 DOI: 10.1136/bcr-2021-241654

Abstract

A 74-year-old man with a history of chronic alcohol use presented with progressive exertional dyspnoea and weight gain. On physical examination, he was noted to have wide pulse pressure, elevated jugular venous pressure, and alternating flushing and blanching of the nail beds in concert with the cardiac cycle, known as Quincke's pulse. Transthoracic echocardiography demonstrated normal biventricular systolic function and valvular function, but noted a dilated inferior vena cava. Right heart catheterisation revealed elevated filling pressures, high cardiac output and low systemic vascular resistance, consistent with high-output heart failure. Whole blood concentration of thiamine was low, confirming the diagnosis of wet beriberi. The patient abstained from alcohol use and was started on thiamine replacement therapy, resulting in narrowing of the pulse pressure over time and complete resolution of symptoms without the need for diuretic therapy.Atypical neuroleptic malignant syndrome and non-alcoholic Wernicke's encephalopathy

Esther Shan Lin Hor, Gurpreet Pal Singh, Nurul Akhmar Omar, Vincent RussellPMID: 34353834 DOI: 10.1136/bcr-2021-244082

Abstract

We report the case of a middle-aged woman with a history of bipolar disorder, in the absence of alcohol or substance misuse. The patient had been maintained on fluphenazine decanoate depot and now presented acutely with cognitive dysfunction and rigidity. Laboratory tests revealed elevated creatine kinase, acute kidney injury with metabolic acidosis and transaminitis, leading to a provisional diagnosis of neuroleptic malignant syndrome (NMS). Neuroleptics were withheld; dialysis was commenced; and blood biochemistry parameters improved in tandem. However, mental status changes persisted, and re-evaluation revealed multidirectional nystagmus with bilateral past-pointing. MRI confirmed the diagnosis of Wernicke's encephalopathy (WE). Prompt recovery followed treatment with high-dose intravenous thiamine. We discuss the co-occurrence of NMS and non-alcoholic WE-highlighting the need for a high index of suspicion for these relatively rare neuropsychiatric diagnoses which are often missed in those with atypical presentations.The Changes in Antioxidant Activity of Selected Flavonoids and Caffeine Depending on the Dosage and Form of Thiamine

Justyna Piechocka, Anna Gramza-Michałowska, Krystyna Szymandera-BuszkaPMID: 34361853 DOI: 10.3390/molecules26154702

Abstract

Phenolic compounds and thiamine may serve as therapies against oxidative stress-related neurodegenerative diseases. However, it is important to note that these components show high instability under changing conditions. The study's aim was to determine the impact of the thiamine concentration (hydrochloride-TH and pyrophosphate-TP; in the range 0.02 to 20 mg/100 g on the indices of the chelating properties and reducing power, and free radicals scavenging indices of EGCG, EGC, ECG and caffeine added from 0.04 to 6.0 mg/100 g. Our research confirmed that higher concentrations of TH and TP can exhibit significant activity against the test antioxidant indices of all components. When above 5.0 mg/100 g of thiamine was used, the radical scavenging abilities of the compound decreased in the following order: EGCG > ECG > EGC > caffeine. The highest correlation was found for the concentration of thiamine pyrophosphate to 20.0 mg/100 g and EGCG. Knowledge of the impact of factors associated with the concentration of both EGCG, EGC, ECG or caffeine and thiamine on their activity could carry weight in regulating the quality supplemented foods, especially of nutrition support for people of all ages were oral, enteral tube feeding and parenteral nutrition).Ex Vivo Evaluation of the Sepsis Triple Therapy High-Dose Vitamin C in Combination with Vitamin B1 and Hydrocortisone in a Human Peripheral Blood Mononuclear Cells (PBMCs) Model

Annie Lauer, Markus Burkard, Heike Niessner, Christian Leischner, Olga Renner, Claudia Vollbracht, Holger Michels, Christian Busch, Tobias Sinnberg, Sascha VenturelliPMID: 34371879 DOI: 10.3390/nu13072366

Abstract

Sepsis is an extremely complex clinical syndrome, usually involving an excessive inflammatory response including an overshooting cytokine release that damages tissue and organs of the patient. Due to the severity of this condition, it is estimated that over 11 million people die from sepsis each year. Despite intensive research in the field, there is still no specific therapy for sepsis. Many sepsis patients show a marked deficiency of vitamin C. 9 out of 10 sepsis patients have a hypovitaminosis C, and every third patient even shows a clinical deficiency in the scurvy range. In addition, low vitamin C levels of intensive care sepsis patients correlate with a higher need for vasopressors, higher Sequential Organ Failure Assessment (SOFA) scores, and increased mortality. Based on this observation and the conducted clinical trials using vitamin C as sepsis therapy in intensive care patients, the aim of the present ex vivo study was to evaluate the effects of high-dose vitamin C alone and in a triple combination supplemented with vitamin B1 (thiamine) and hydrocortisone on the lipopolysaccharide (LPS)-induced cytokine response in peripheral blood mononuclear cells (PBMCs) from healthy human donors. We found that all corticosteroid combinations strongly reduced the cytokine response on RNA- and protein levels, while high-dose vitamin C alone significantly diminished the PBMC mediated secretion of the cytokines interleukin (IL)-10, IL-23, and monocyte chemo-attractant protein (MCP-1), which mediate the inflammatory response. However, vitamin C showed no enhancing effect on the secretion of further cytokines studied. This data provides important insights into the possible immunomodulatory function of vitamin C in an ex vivo setting of human PBMCs and the modulation of their cytokine profile in the context of sepsis. Since vitamin C is a vital micronutrient, the restoration of physiologically adequate concentrations should be integrated into routine sepsis therapy, and the therapeutic effects of supraphysiological concentrations of vitamin C in sepsis patients should be further investigated in clinical trials.Daytime Dependence of the Activity of the Rat Brain Pyruvate Dehydrogenase Corresponds to the Mitochondrial Sirtuin 3 Level and Acetylation of Brain Proteins, All Regulated by Thiamine Administration Decreasing Phosphorylation of PDHA Ser293

Vasily A Aleshin, Artem V Artiukhov, Thilo Kaehne, Anastasia V Graf, Victoria I BunikPMID: 34360775 DOI: 10.3390/ijms22158006